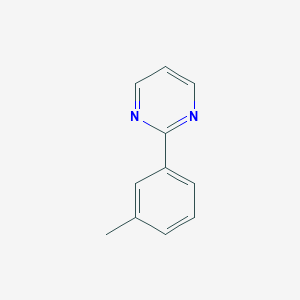

2-(3-Methylphenyl)pyrimidine

説明

2-(3-Methylphenyl)pyrimidine is a pyrimidine derivative featuring a methyl-substituted phenyl group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring, and their derivatives are widely explored in pharmaceutical and materials science due to their electronic properties and biological activity . The methyl group at the 3-position of the phenyl ring likely enhances lipophilicity compared to unsubstituted or polar-substituted analogs, influencing solubility and intermolecular interactions .

特性

分子式 |

C11H10N2 |

|---|---|

分子量 |

170.21 g/mol |

IUPAC名 |

2-(3-methylphenyl)pyrimidine |

InChI |

InChI=1S/C11H10N2/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2-8H,1H3 |

InChIキー |

WAMFIVMJCIVTIW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C2=NC=CC=N2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)pyrimidine typically involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

化学反応の分析

Types of Reactions: 2-(3-Methylphenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

Oxidation: Formation of 2-(3-methylphenyl)pyrimidine-5-carboxylic acid.

Reduction: Formation of 2-(3-methylphenyl)pyrimidin-4-amine.

Substitution: Formation of various alkylated derivatives of 2-(3-methylphenyl)pyrimidine.

科学的研究の応用

2-(3-Methylphenyl)pyrimidine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism by which 2-(3-Methylphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely depending on the biological system and the specific reaction being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

- Substituent Impact: Methyl vs. Methoxy: The 3-methyl group in 2-(3-Methylphenyl)pyrimidine improves lipophilicity compared to the polar 3-methoxy group in 2-(3-methoxyphenoxy)pyrimidine. This difference affects solubility and crystallinity, as seen in the latter’s layered crystal structure .

Electronic and Reactivity Profiles

- Frontier Orbital Interactions : DFT studies on related diamides and benzimidazoles () suggest that substituents like methyl groups influence HOMO/LUMO localization. For 2-(3-Methylphenyl)pyrimidine, the methyl group may stabilize the HOMO via hyperconjugation, affecting electrophilic substitution patterns .

- Reactivity Trends : The presence of electron-donating groups (e.g., methyl) on the phenyl ring can activate the pyrimidine ring toward electrophilic attack, whereas electron-withdrawing groups (e.g., trifluoromethyl in 5b) deactivate it .

Physicochemical Properties

- Crystallography: 2-(3-Methoxyphenoxy)pyrimidine exhibits a dihedral angle of 84.40° between the phenyl and pyrimidine rings, creating a non-planar structure. In contrast, 2-(3-Methylphenyl)pyrimidine likely has a smaller dihedral angle due to reduced steric hindrance, promoting closer π-π stacking .

- Solubility: Methyl-substituted derivatives generally exhibit lower aqueous solubility compared to methoxy or amino-substituted analogs, as seen in compounds from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。